molecular formula C13H10N2O4 B6388857 2-Amino-5-(4-carboxyphenyl)pyridine-4-carboxylic acid CAS No. 1261977-04-1

2-Amino-5-(4-carboxyphenyl)pyridine-4-carboxylic acid

Cat. No.: B6388857
CAS No.: 1261977-04-1
M. Wt: 258.23 g/mol
InChI Key: QSZBZKDLVOCXIC-UHFFFAOYSA-N
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Description

2-Amino-5-(4-carboxyphenyl)pyridine-4-carboxylic acid is an organic compound that belongs to the class of pyridine carboxylic acids This compound is characterized by the presence of an amino group at the second position and a carboxyphenyl group at the fifth position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-(4-carboxyphenyl)pyridine-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of 2-amino-5-bromopyridine with 4-carboxyphenylboronic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like dimethylformamide. The reaction is carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of recyclable catalysts and solvents, can be applied to minimize environmental impact.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction of the carboxylic acid groups can yield the corresponding alcohols.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of complex organic molecules and coordination compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as metal-organic frameworks (MOFs) and catalysts.

Mechanism of Action

The mechanism of action of 2-Amino-5-(4-carboxyphenyl)pyridine-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the amino and carboxyphenyl groups allows for hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their function and stability.

Comparison with Similar Compounds

    2-Amino-5-methylpyridine: Similar structure but with a methyl group instead of a carboxyphenyl group.

    5-Aminopyridine-2-carboxylic acid: Similar structure but lacks the carboxyphenyl group.

Uniqueness: 2-Amino-5-(4-carboxyphenyl)pyridine-4-carboxylic acid is unique due to the presence of both an amino group and a carboxyphenyl group on the pyridine ring. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications compared to its analogs.

Properties

IUPAC Name

2-amino-5-(4-carboxyphenyl)pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O4/c14-11-5-9(13(18)19)10(6-15-11)7-1-3-8(4-2-7)12(16)17/h1-6H,(H2,14,15)(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSZBZKDLVOCXIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(C=C2C(=O)O)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40687455
Record name 2-Amino-5-(4-carboxyphenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40687455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261977-04-1
Record name 2-Amino-5-(4-carboxyphenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40687455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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